1-[(4-bromo-2-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide
Overview
Description
1-[(4-bromo-2-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H15BrClN3O4 and its molecular weight is 464.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.99345 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of complex organic compounds, including pyrazole derivatives, involves multi-step reactions that yield products with potential biological activities. For example, studies have detailed the practical synthesis of compounds with similar structural features, focusing on their synthesis pathways, spectral characterization, and X-ray crystal structure analyses. These processes often involve reactions like esterification, Claisen type reactions, Suzuki−Miyaura reactions, and cyclization, providing insights into the efficient synthesis of such compounds (Ikemoto et al., 2005).
Biological Evaluation
- Compounds structurally similar to "1-[(4-bromo-2-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide" have been evaluated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Research has been conducted on novel pyrazole derivatives to assess their potential as antibacterial agents, anticancer agents, and inhibitors of enzymes like 5-lipoxygenase. These studies provide a basis for understanding the biological relevance and potential therapeutic applications of such compounds (Palkar et al., 2017), (Rahmouni et al., 2016).
Antagonist and Agonist Activity
- Specific research has focused on understanding the molecular interactions of pyrazole derivatives with receptors, such as the CB1 cannabinoid receptor. These studies provide insights into the antagonist and agonist activities of such compounds, contributing to the development of drugs targeting cannabinoid receptors for therapeutic applications (Shim et al., 2002).
Material Science and Chemical Properties
- The chemical and physical properties of pyrazole derivatives, including their thermal analysis, molecular interactions, and crystal structures, are studied to understand their stability, reactivity, and potential applications in material science. These studies often involve advanced techniques such as Hirshfeld surface analysis, DFT calculations, and X-ray crystallography, providing detailed insights into the molecular structure and interactions of such compounds (Kumara et al., 2018).
Properties
IUPAC Name |
1-[(4-bromo-2-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O4/c20-12-1-3-16(14(21)9-12)28-11-24-6-5-15(23-24)19(25)22-13-2-4-17-18(10-13)27-8-7-26-17/h1-6,9-10H,7-8,11H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQNLCHVSCOMOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NN(C=C3)COC4=C(C=C(C=C4)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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